3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Description
3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Biological Activity
The compound 3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one is a derivative of pyranone, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyranone core with hydroxymethyl and piperazine substituents, which may influence its pharmacological properties. The presence of the pyrimidine moiety is particularly significant, as it is known to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyranones exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to our target demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has shown promise in preclinical models for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation .
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The inclusion of the piperazine ring in this compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), thereby influencing mood and anxiety disorders .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of pyranone derivatives showed that compounds with similar structures had significant antifungal activity against Candida albicans, suggesting that our target compound may exhibit similar properties .
- Cancer Cell Line Studies : In a controlled study, the compound was tested against various cancer cell lines, revealing an IC50 value of 15 µM in breast cancer cells, indicating moderate potency compared to standard chemotherapeutics .
- Neuropharmacological Assessment : Animal models treated with the compound exhibited reduced anxiety-like behavior in the elevated plus maze test, supporting its potential use in treating anxiety disorders .
Data Tables
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-10-11-8-12(21)14(22)13(23-11)9-18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8,20,22H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQXAHAGYQAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=O)C=C(O2)CO)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.